molecular formula C6H7N3 B14895353 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

Cat. No.: B14895353
M. Wt: 121.14 g/mol
InChI Key: GJTCIGKHBDTTKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling, pyrazole formation with hydrazine monohydrate, and subsequent cyclization steps . Another method involves the use of Ugi-Zhu three-component reaction coupled with aza-Diels-Alder cycloaddition, N-acylation, and dehydration processes .

Industrial Production Methods

Industrial production of this compound may involve optimizing these synthetic routes to achieve higher yields and purity. The use of microwave-dielectric heating and Lewis acid catalysts like ytterbium(III) triflate can enhance reaction efficiency and reduce reaction times .

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases, topoisomerase II, and other enzymes involved in cell cycle regulation and apoptosis . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine

InChI

InChI=1S/C6H7N3/c1-5-3-8-9-4-6(5)2-7-1/h3-4,7H,1-2H2

InChI Key

GJTCIGKHBDTTKU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=NC=C2CN1

Origin of Product

United States

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